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Compound of Interest

Compound Name: 4-(3-Methoxyphenyl)piperidin-4-ol

Cat. No.: B067289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the anticipated pharmacological findings for

4-(3-Methoxyphenyl)piperidin-4-ol. Due to a lack of publicly available, peer-reviewed

experimental data for this specific compound, this analysis is based on the well-established

structure-activity relationships (SAR) of the 4-phenyl-N-piperidin-4-ol scaffold and a

comparative assessment with well-characterized alternative compounds. This guide aims to

offer a predictive overview of its potential biological activity and contextualize its profile within

the broader landscape of opioid receptor modulators.

Executive Summary
4-(3-Methoxyphenyl)piperidin-4-ol belongs to the 4-phenyl-N-piperidin-4-ol class of

compounds, a scaffold known to produce potent analgesics, primarily through interaction with

opioid receptors. The presence and position of the methoxy group on the phenyl ring are critical

determinants of receptor affinity and selectivity. While direct experimental data for the 3-

methoxy isomer is unavailable, analysis of related compounds suggests potential activity at mu

(µ) and kappa (κ) opioid receptors. This guide compares its predicted profile to the selective κ-

opioid agonist U-50488 and the potent µ-opioid agonist Remifentanil, providing a framework for

its potential therapeutic applications and liabilities.
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Data Presentation: Comparative Pharmacological
Data
The following tables summarize the quantitative data for selected alternative compounds to

provide a benchmark for the potential efficacy and receptor binding profile of 4-(3-
Methoxyphenyl)piperidin-4-ol.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compound
µ-Opioid
Receptor
(MOR)

κ-Opioid
Receptor
(KOR)

δ-Opioid
Receptor
(DOR)

Data Source

4-(3-

Methoxyphenyl)p

iperidin-4-ol

No data available No data available No data available N/A

U-50488 6100 nM[1] 114 nM[1] >10000 nM [1]

Remifentanil 0.60 nM 43 nM 3.3 nM [2][3]

Table 2: In Vivo Analgesic Potency

Compound Test Model
ED50 (Effective
Dose, 50%)

Data Source

4-(3-

Methoxyphenyl)piperi

din-4-ol

No data available No data available N/A

U-50488 Mouse hot-plate test 1.2 mg/kg (s.c.) N/A

Remifentanil Rat tail-flick test 0.002 mg/kg (i.v.) N/A

Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided

below. These protocols are standard in the field of pharmacology and are essential for the valid
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assessment of opioid receptor modulators.

Opioid Receptor Binding Assay (In Vitro)
This assay determines the affinity of a compound for a specific opioid receptor subtype.

Objective: To measure the binding affinity (Ki) of a test compound for µ, δ, and κ opioid

receptors.

Materials:

Cell membranes expressing the specific human opioid receptor subtype.

Radioligand (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69,593 for κ).

Test compound (e.g., 4-(3-Methoxyphenyl)piperidin-4-ol).

Nonspecific binding control (e.g., Naloxone).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:

Membrane Preparation: Thawed cell membranes are suspended in an ice-cold assay buffer.

Assay Setup: In a 96-well plate, the following are added in triplicate:

Total Binding: Assay buffer, radioligand, and membrane suspension.

Nonspecific Binding: Assay buffer, radioligand, a high concentration of naloxone, and

membrane suspension.

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test

compound, and membrane suspension.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b067289?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: The plate is incubated to allow the binding to reach equilibrium.

Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate

bound from unbound radioligand.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The IC50 (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) is determined. The Ki value is then calculated using the

Cheng-Prusoff equation.

Hot Plate Test (In Vivo)
This is a common method to assess the central analgesic activity of a compound.

Objective: To evaluate the analgesic effect of a test compound by measuring the latency of a

thermal pain response.

Materials:

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

Test animals (e.g., mice).

Test compound and vehicle control.

Standard analgesic for positive control (e.g., morphine).

Procedure:

Acclimatization: Animals are acclimated to the testing room and the hot plate surface.

Baseline Measurement: The baseline reaction time (latency to lick a hind paw or jump) is

recorded for each animal before drug administration. A cut-off time is set to prevent tissue

damage.
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Drug Administration: The test compound, vehicle, or positive control is administered (e.g.,

subcutaneously or intraperitoneally).

Post-treatment Measurement: At predetermined time intervals after administration, the

reaction time on the hot plate is measured again.

Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for

each animal at each time point.

Mandatory Visualizations
Signaling Pathway of Opioid Receptors
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Caption: Simplified signaling cascade following opioid receptor activation.

Experimental Workflow for In Vivo Analgesic Testing
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Workflow for In Vivo Analgesic Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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